L-Arginine monohydrate

Crystallography Physical Chemistry Stability Studies

Select L-Arginine monohydrate (CAS 81200-79-5) for reproducible cell-culture and nitric‑oxide research. This non‑hygroscopic hydrate provides 4.55‑fold higher aqueous solubility (182 mg/mL) than the hydrochloride salt, enabling concentrated stock solutions without interfering chloride ions. Its stable crystal lattice ensures accurate weighing and blend uniformity in solid formulations, eliminating clumping risks during scale‑up. Verify your lot for ≥98% purity to guarantee batch‑to‑batch consistency.

Molecular Formula C6H16N4O3
Molecular Weight 192.22 g/mol
CAS No. 81200-79-5
Cat. No. B12643419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Arginine monohydrate
CAS81200-79-5
Molecular FormulaC6H16N4O3
Molecular Weight192.22 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CN=C(N)N.O
InChIInChI=1S/C6H14N4O2.H2O/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H2/t4-;/m0./s1
InChIKeyJVDHWXLTNDKLIZ-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Arginine Monohydrate (CAS 81200-79-5): Technical Specifications and Chemical Identity for Scientific Procurement


L-Arginine monohydrate (CAS 81200-79-5) is a crystalline hydrate form of the semi-essential amino acid L-arginine, bearing the molecular formula C6H14N4O2·H2O and a molecular weight of 192.22 g/mol [1]. It is characterized as a white to off-white crystalline powder that is highly soluble in water, exhibiting a solubility of approximately 182 mg/mL at 25°C . This compound is the foundation for numerous physiological processes, primarily serving as the substrate for nitric oxide (NO) production via nitric oxide synthase (NOS) and as an intermediate in the urea cycle, thereby playing a critical role in vascular health, ammonia detoxification, and protein synthesis [1]. It is commonly utilized in biochemical research, cell culture media, and as a precursor for pharmaceutical and nutraceutical formulations.

L-Arginine Monohydrate (CAS 81200-79-5) Substitution Risks: Why Salt Form and Hydration State Dictate Functional Reliability


Substituting L-arginine monohydrate with other common forms, such as the free base (CAS 74-79-3) or the hydrochloride salt (L-arginine HCl, CAS 1119-34-2), can introduce significant variability in material handling, stability, and formulation performance that directly impacts research reproducibility and product quality. The presence of one water molecule in the monohydrate crystal lattice (C6H14N4O2·H2O) fundamentally alters its hydrogen-bonding network compared to the anhydrous free base, which can affect its long-term stability and hygroscopic behavior [1]. Furthermore, the hydrochloride salt possesses a significantly different molecular weight (210.66 g/mol) and ionic character, which influences its solubility profile, acidity in solution, and elemental composition, making it a non-interchangeable material in stoichiometric calculations, buffer preparations, and assays sensitive to chloride ions [2]. These physicochemical distinctions mean that assuming functional equivalence between these forms without empirical verification can lead to failed experiments, inconsistent formulation outcomes, and compromised supply chain integrity.

Quantitative Differentiators for L-Arginine Monohydrate (CAS 81200-79-5): A Comparator-Based Evidence Assessment for Informed Selection


Molecular Basis of Differential Stability: Hydrogen-Bonding Network in L-Arginine Monohydrate vs. Anhydrous Free Base

High-resolution X-ray crystallography at 100 K reveals that L-arginine monohydrate exhibits a fundamentally distinct hydrogen-bonding network compared to the anhydrous free base form. In the monohydrate crystal lattice, the deprotonated, negatively charged alpha-carboxylate group forms specific, stabilizing hydrogen bonds with the positively charged guanidinium group of a neighboring molecule, a pattern not observed in the free base structure [1]. This unique lattice architecture is characterized by a neutral α-amino group, which contributes to a different intermolecular interaction profile [1].

Crystallography Physical Chemistry Stability Studies

Comparative Aqueous Solubility: L-Arginine Monohydrate vs. L-Arginine Hydrochloride at Standard Temperature

A direct comparison of aqueous solubility under defined conditions reveals a significant difference between the monohydrate and hydrochloride forms. L-Arginine monohydrate exhibits an aqueous solubility of approximately 182 mg/mL at 25°C . In contrast, L-arginine hydrochloride demonstrates a lower solubility, reported at 40 mg/mL in water . This represents a 4.55-fold higher solubility for the monohydrate form under comparable conditions.

Formulation Science Analytical Chemistry Cell Culture

Procurement and Formulation Advantage: Reduced Hygroscopicity in L-Arginine Monohydrate Compared to L-Arginine Hydrochloride

L-Arginine hydrochloride is widely recognized as a hygroscopic material, meaning it readily absorbs moisture from the atmosphere, which necessitates careful storage in tightly sealed containers and can lead to degradation or clumping over time . This characteristic is a significant handling consideration [1]. In contrast, L-arginine monohydrate is reported to be more stable and less hygroscopic than its free base counterpart, and notably, its USP-grade specification explicitly states that it is not hygroscopic [2]. This property makes the monohydrate form easier to handle, weigh, and store, reducing the risk of inaccurate formulation due to variable water content.

Material Science Supply Chain Management Pharmaceutical Manufacturing

Implications for Pharmaceutical Development: Differential Oral Bioavailability of L-Arginine HCl Compared to Free Base

While this data does not directly compare the monohydrate, it establishes a crucial class-level principle for arginine salts. Research indicates that L-arginine hydrochloride (HCl) exhibits significantly higher oral bioavailability than the free base form. One source reports that 70-90% of L-arginine HCl is absorbed, compared to only around 40% for plain L-arginine at equivalent doses, representing an approximate 130% increase in bioavailability [1]. This evidence underscores that the specific salt form is a primary determinant of in vivo performance and cannot be assumed equivalent.

Pharmacokinetics Nutraceuticals Drug Formulation

Optimal Application Scenarios for L-Arginine Monohydrate (CAS 81200-79-5) Based on Quantitative Differentiation


Precise Biochemical Assays and Cell Culture Media Requiring High Concentrations

Given its 4.55-fold higher aqueous solubility (182 mg/mL) compared to L-arginine hydrochloride , the monohydrate is the preferred form for preparing concentrated stock solutions for in vitro studies. This property is essential in cell culture media formulation where high local concentrations of L-arginine may be required to study NO production, protein synthesis, or to overcome transport limitations, all without the confounding variable of added chloride ions from the HCl salt.

Solid Oral Dosage Forms and Powder Blends Where Handling Stability is Paramount

The non-hygroscopic nature of L-arginine monohydrate [1] makes it the material of choice for solid formulations like tablets, capsules, and powder blends. This property simplifies manufacturing processes by ensuring accurate weighing, consistent blend uniformity, and improved stability over the product's shelf life. It directly mitigates the risks of clumping and degradation associated with the hygroscopic hydrochloride salt during large-scale production and storage .

Crystallography and Physical Chemistry Studies of Hydrate Lattice Architectures

Researchers focused on the fundamental properties of amino acid crystal lattices should select L-arginine monohydrate. Its unique hydrogen-bonding network, characterized by a neutral α-amino group and distinct intermolecular interactions compared to the free base [2], provides a specific model system for studying hydrate stability, phase transitions, and the role of water molecules in stabilizing solid-state structures.

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